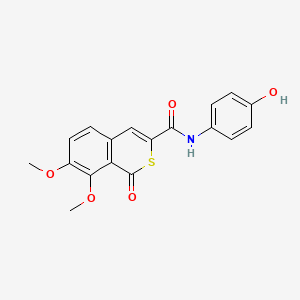

![molecular formula C19H24N2O4S2 B2517271 N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-methylpropane-1-sulfonamide CAS No. 946283-20-1](/img/structure/B2517271.png)

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-methylpropane-1-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

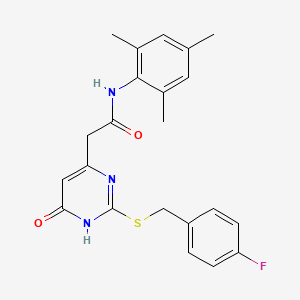

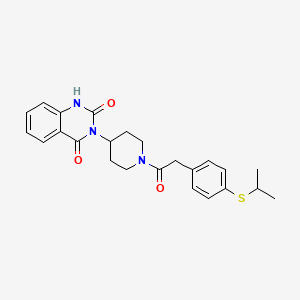

The synthesis of sulfonamide derivatives is a common theme across the studies, with various methods employed to create these compounds. For instance, the synthesis of 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide (4MNBS) involved the reaction of 4-methyl benzene sulfonyl chloride with 1-naphthyl amine . Similarly, novel benzenesulfonamides with quinoline moieties were synthesized for the evaluation of their inhibition of carbonic anhydrase isoforms . Another study reported the synthesis of benzenesulfonamides with 2-mercapto-quinazolin-4-one tails, which were potent inhibitors of certain carbonic anhydrase isoforms . Additionally, novel 4-(quinolin-1-yl)benzenesulfonamide derivatives were synthesized from 4-(cyclohexenylamino)benzenesulfonamide and evaluated for their anticancer activity .

Molecular Structure Analysis

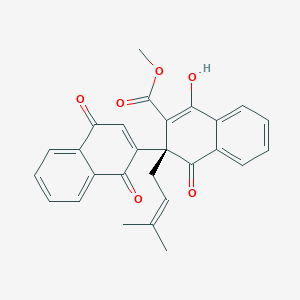

The molecular structure of these sulfonamide compounds has been extensively analyzed using various techniques. The 4MNBS compound's molecular geometry and vibrational frequencies were calculated using Density Functional Theory (DFT) and compared with experimental data from FTIR, NMR, and X-ray diffraction . The study on 4-Fluoro-N-(quinolin-8-yl)benzenesulfonamide provided insights into the torsion angle about the N—S bond and the intramolecular and intermolecular hydrogen bonding patterns .

Chemical Reactions Analysis

The chemical reactivity of sulfonamide derivatives is highlighted by their ability to inhibit carbonic anhydrase isoforms. The quinoline sulfonamides showed variable degrees of inhibition, with some compounds being highly effective . The 2-mercapto-quinazolin-4-one sulfonamides also demonstrated significant inhibitory properties against certain carbonic anhydrase isoforms . The indolin-2-one-based sulfonamides were synthesized and evaluated for their inhibitory activity against multiple human carbonic anhydrase isoforms, showing variable inhibition .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives are closely related to their molecular structure and reactivity. The NBO and HOMO-LUMO analysis of 4MNBS using DFT study revealed stability of the molecule arising from hyperconjugative interactions and charge delocalization . The sulfonamide-sulfonimide tautomerism of sulfonamide-1,2,4-triazine derivatives was studied, showing that both tautomeric forms can co-exist, with the sulfonamide form being predominant .

Case Studies

Wissenschaftliche Forschungsanwendungen

Anticancer Potential

Compounds related to N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-methylpropane-1-sulfonamide have been explored for their anticancer properties. Aryl/heteroaryl sulfonamide compounds, including those with quinoline sulfonamide derivatives, have been reported to act as anticancer agents through inhibition of carbonic anhydrase isozymes. These compounds have shown interesting in vitro anticancer activities in comparison with reference drugs like doxorubicin, suggesting a mechanism of action involving the inhibition of carbonic anhydrase isozyme II (Al-Said et al., 2010).

Antimicrobial and Antifungal Activities

The synthesis of quinoline clubbed with sulfonamide moiety has yielded compounds with significant antimicrobial activities. These compounds have demonstrated high activity against Gram-positive bacteria, indicating their potential as antimicrobial agents (Biointerface Research in Applied Chemistry, 2019). Additionally, hybrid quinoline-sulfonamide complexes have shown excellent antibacterial and antifungal activities, presenting a promising avenue for developing new antimicrobial strategies (Diaconu et al., 2020).

Antiprotozoal Activity

N-quinolin-8-yl-arylsulfonamides and their metal complexes have been synthesized and evaluated for their antiprotozoal activity against Leishmania and Trypanosoma species. These studies revealed that complexation with metals like copper and zinc enhances the antiprotozoal activity, suggesting the therapeutic potential of sulfonamide-metal complexes in treating protozoal infections (Silva et al., 2010).

Zukünftige Richtungen

The future directions for this compound would depend on its properties and potential applications. Compounds containing a benzenesulfonyl group and a dihydroquinoline group have been found in pharmaceuticals, agricultural agents, and chiral catalysts, suggesting potential applications in these areas .

Eigenschaften

IUPAC Name |

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-methylpropane-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O4S2/c1-15(2)14-26(22,23)20-17-10-11-19-16(13-17)7-6-12-21(19)27(24,25)18-8-4-3-5-9-18/h3-5,8-11,13,15,20H,6-7,12,14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPPROIMNCLAADA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CS(=O)(=O)NC1=CC2=C(C=C1)N(CCC2)S(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-methylpropane-1-sulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,3-dimethyl-7-(3-nitrophenyl)-5-((pyridin-3-ylmethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2517196.png)

![2-(4-methoxybenzamido)-N-phenethyl-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2517201.png)

![4-Chlorothieno[2,3-d]pyrimidine-6-boronic acid](/img/structure/B2517205.png)

![Ethyl 4-[(6-chloro-7-hydroxy-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate](/img/structure/B2517209.png)

![5-benzyl-3-oxo-2-phenyl-N-(4-(trifluoromethyl)phenyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2517210.png)